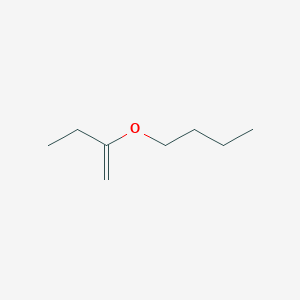

2-Butoxybut-1-ene

説明

2-Butoxybut-1-ene (C₈H₁₄O) is an ether-substituted alkene characterized by a butoxy group (-O-C₄H₉) attached to a butene backbone. This compound is primarily used in research and development for synthesizing specialty chemicals, polymers, and intermediates. Its reactivity stems from the electron-rich alkene moiety and the ether functional group, making it a versatile candidate for electrophilic additions and polymerization reactions.

特性

IUPAC Name |

1-but-1-en-2-yloxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTWTPBZEAHZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70528241 | |

| Record name | 2-Butoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90200-65-0 | |

| Record name | 2-Butoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.

Industrial Production Methods

In industrial settings, the production of 2-butoxybut-1-ene often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.

化学反応の分析

Types of Reactions

2-Butoxybut-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert 2-butoxybut-1-ene into butoxybutane.

Substitution: The double bond in 2-butoxybut-1-ene makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Butoxybutanal, Butoxybutanoic acid

Reduction: Butoxybutane

Substitution: Halogenated derivatives of 2-butoxybut-1-ene

科学的研究の応用

2-Butoxybut-1-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

Industry: It is used in the production of specialty chemicals, including solvents and surfactants.

作用機序

The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Butoxybut-1-ene with three analogues: 1-(1-Butoxyethoxy)butane (ether), 2-Butanone (ketone), and 2-Buten-1-amine (amine).

Structural and Functional Group Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 2-Butoxybut-1-ene | C₈H₁₄O | 126.20 | Ether, Alkene |

| 1-(1-Butoxyethoxy)butane | C₁₀H₂₂O₂ | 174.28 | Ether |

| 2-Butanone | C₄H₈O | 72.11 | Ketone |

| 2-Buten-1-amine | C₄H₉N | 71.12 | Amine, Alkene |

Key Observations :

- Ether vs. Ketone: Unlike 2-Butanone, which contains a carbonyl group, 2-Butoxybut-1-ene’s ether linkage reduces polarity, impacting solubility and reactivity .

- Alkene Reactivity : Both 2-Butoxybut-1-ene and 2-Buten-1-amine feature alkenes, but the amine’s nucleophilic nitrogen introduces distinct reaction pathways (e.g., nucleophilic additions) compared to the ether’s electrophilic alkene .

Key Observations :

- 1-(1-Butoxyethoxy)butane’s Category 4 toxicity (low but measurable harm) suggests that 2-Butoxybut-1-ene may require similar precautions due to shared ether functionality .

- 2-Buten-1-amine’s acute toxicity protocols emphasize medical consultation, unlike the less stringent guidelines for ethers .

Environmental and Ecological Impact

| Compound | Persistence/Degradability | Bioaccumulation Potential |

|---|---|---|

| 2-Butoxybut-1-ene | No data available | No data available |

| 1-(1-Butoxyethoxy)butane | No data available | No data available |

| 2-Butanone | High volatility | Low |

| 2-Buten-1-amine | Unknown | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。